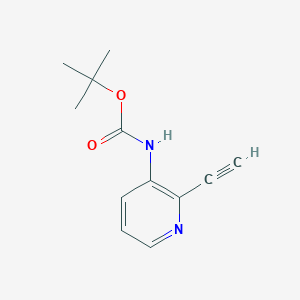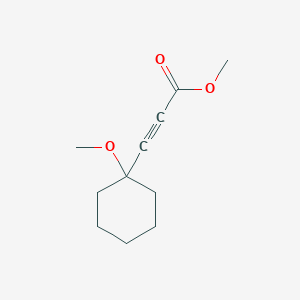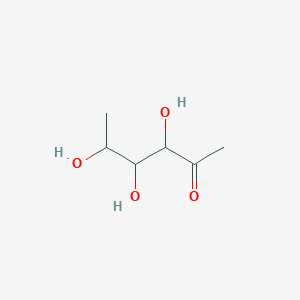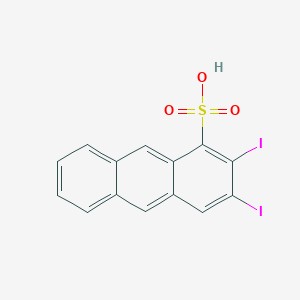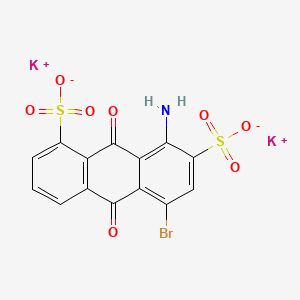![molecular formula C22H17ClN2O2S B13132200 1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione CAS No. 88605-81-6](/img/structure/B13132200.png)
1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene derivatives are known for their diverse applications in organic electronics, dyes, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. Common synthetic routes include:
Nitration and Reduction: Anthracene is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Thioether Formation: The phenethylthio group is introduced via nucleophilic substitution reactions, where a phenethylthiol reacts with a suitable leaving group on the anthracene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The phenethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitro derivatives, while substitution reactions can yield a variety of thioether derivatives.
Applications De Recherche Scientifique
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties, as anthracene derivatives are known to interact with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione involves its interaction with biological molecules, such as DNA and proteins. The amino and chloro groups can form hydrogen bonds and other interactions with nucleic acids, potentially leading to DNA intercalation or inhibition of DNA replication. The phenethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diamino-9,10-anthracenedione: Lacks the chloro and phenethylthio groups, making it less lipophilic and potentially less effective in biological applications.
6-Chloro-2-(phenethylthio)anthracene-9,10-dione: Lacks the amino groups, which are crucial for interactions with biological molecules.
1,4-Diamino-6-chloroanthracene-9,10-dione: Lacks the phenethylthio group, which may reduce its effectiveness in certain applications.
Uniqueness
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione is unique due to the combination of amino, chloro, and phenethylthio groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in various scientific and industrial applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
88605-81-6 |
|---|---|
Formule moléculaire |
C22H17ClN2O2S |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
1,4-diamino-6-chloro-2-(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O2S/c23-13-6-7-14-15(10-13)22(27)18-16(24)11-17(20(25)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,24-25H2 |
Clé InChI |
GRFAVXFBBRBEBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


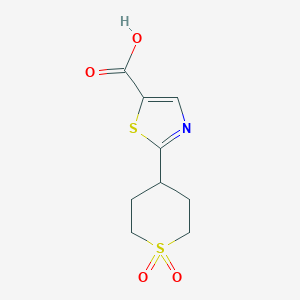
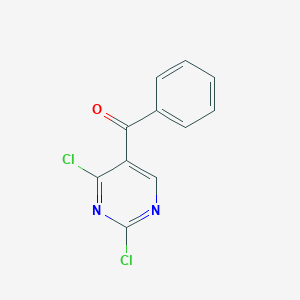
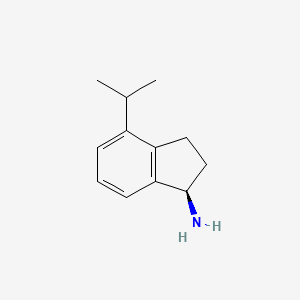
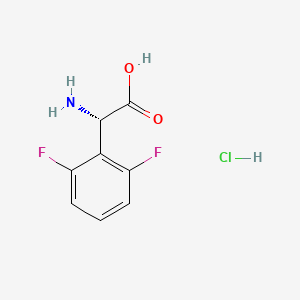

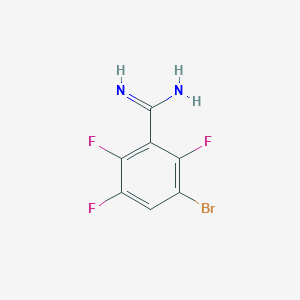
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

